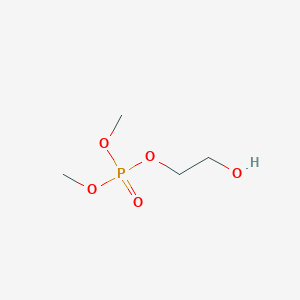
2-Hydroxyethyl dimethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl dimethyl phosphate is an organic phosphorus compound with the chemical formula C4H11O4P. It is a clear, colorless to slightly yellow liquid that is soluble in organic solvents such as alcohols and ethers. This compound is commonly used as a chemical intermediate in various organic synthesis reactions and has applications in multiple industries, including pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl dimethyl phosphate can be synthesized through the reaction of trimethyl phosphate with ethylene glycol. The reaction typically occurs under mild conditions, with the formation of methanol as a byproduct . Another method involves the esterification of dimethyl phosphite with ethylene oxide, which also produces this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted phosphonate esters .
Aplicaciones Científicas De Investigación
2-Hydroxyethyl dimethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of phosphorus-containing polymers and flame retardants.
Biology: It serves as a reagent in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of corrosion inhibitors, dispersants, and anti-scaling agents.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl dimethyl phosphate involves its ability to interact with various molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. In industrial applications, its phosphonate groups can chelate metal ions, preventing corrosion and scale formation .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl phosphite
- Diethyl phosphite
- 2-Hydroxyethyl phosphonic acid
Comparison
Compared to similar compounds, 2-Hydroxyethyl dimethyl phosphate is unique due to its specific functional groups, which provide distinct reactivity and solubility properties. Its ability to form stable chelates with metal ions makes it particularly useful in industrial applications .
Propiedades
Número CAS |
61733-66-2 |
|---|---|
Fórmula molecular |
C4H11O5P |
Peso molecular |
170.10 g/mol |
Nombre IUPAC |
2-hydroxyethyl dimethyl phosphate |
InChI |
InChI=1S/C4H11O5P/c1-7-10(6,8-2)9-4-3-5/h5H,3-4H2,1-2H3 |
Clave InChI |
OPNGLLVUIOOVHK-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(OC)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14126564.png)
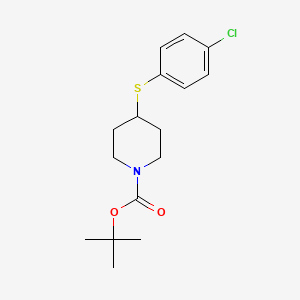
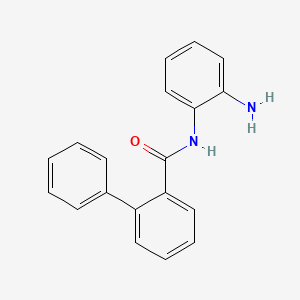
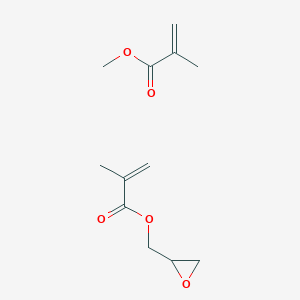


![Propyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14126610.png)
![2-[2-(1-Bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14126611.png)
![1-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B14126614.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126623.png)
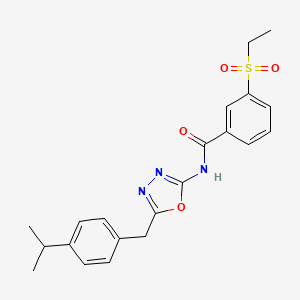
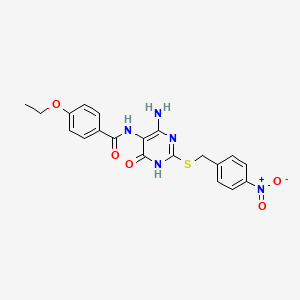
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B14126645.png)
![4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B14126651.png)
